molecular formula C10H12ClFO B8031352 1-Chloro-4-fluoro-5-methyl-2-(propan-2-yloxy)benzene

1-Chloro-4-fluoro-5-methyl-2-(propan-2-yloxy)benzene

Cat. No.: B8031352
M. Wt: 202.65 g/mol
InChI Key: QZIGZXCRXOYKIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-fluoro-5-methyl-2-(propan-2-yloxy)benzene is a substituted aromatic compound featuring a benzene ring with four distinct functional groups: a chlorine atom at position 1, a fluorine atom at position 4, a methyl group at position 5, and an isopropoxy group (-OCH(CH₃)₂) at position 2. Its molecular formula is C₁₀H₁₁ClFO, with a molecular weight of 201.45 g/mol. The compound’s structure combines electron-withdrawing (Cl, F) and electron-donating (methyl, isopropoxy) groups, creating a unique electronic and steric profile. This balance influences its physicochemical properties, such as solubility, boiling point, and reactivity, making it relevant for applications in agrochemicals, pharmaceuticals, and materials science .

Properties

IUPAC Name

1-chloro-4-fluoro-5-methyl-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFO/c1-6(2)13-10-5-9(12)7(3)4-8(10)11/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIGZXCRXOYKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)OC(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-4-fluoro-5-methyl-2-(propan-2-yloxy)benzene can be achieved through several methods. One common approach involves the reaction of 2-methyl-4-nitrophenol with isopropanol under basic conditions to form the corresponding ether. This intermediate is then subjected to chlorination using copper(II) chloride to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-fluoro-5-methyl-2-(propan-2-yloxy)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in reactions where an electrophile replaces a hydrogen atom on the benzene ring.

    Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used to introduce nitro groups onto the benzene ring.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate the substitution of halogens.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the methyl group to a carboxylic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce nitro groups to amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while nucleophilic substitution can produce various substituted benzene compounds.

Scientific Research Applications

1-Chloro-4-fluoro-5-methyl-2-(propan-2-yloxy)benzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-chloro-4-fluoro-5-methyl-2-(propan-2-yloxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of electronegative atoms like chlorine and fluorine can influence the compound’s reactivity and binding affinity. The isopropoxy group can also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Key Compounds:

1-Chloro-3-methyl-5-(propan-2-yloxy)benzene (YF-4942)

  • Molecular Formula : C₁₀H₁₃ClO
  • Substituents : Cl (1), CH₃ (3), O-iPr (5).
  • Comparison : Lacks fluorine and has methyl/isopropoxy at positions 3 and 5 instead of 4 and 2. This reduces electronegativity and alters steric interactions compared to the target compound .

1-Chloro-3-fluoro-5-(propan-2-yloxy)benzene

  • Molecular Formula : C₉H₉ClFO
  • Substituents : Cl (1), F (3), O-iPr (5).
  • Comparison : Fluorine at position 3 instead of 4 creates a distinct dipole moment. The absence of a methyl group reduces steric bulk .

1-Chloro-2-methyl-4-nitro-5-propan-2-yloxybenzene Molecular Formula: C₁₀H₁₂ClNO₃ Substituents: Cl (1), CH₃ (2), NO₂ (4), O-iPr (5). Comparison: The nitro group at position 4 enhances electron-withdrawing effects, increasing reactivity in electrophilic substitutions. Boiling point (333.1°C) and density (1.2 g/cm³) are higher due to the nitro group’s polarity .

2-Chloro-1-fluoro-4-methoxybenzene

  • Molecular Formula : C₇H₅ClFO
  • Substituents : Cl (2), F (1), OMe (4).
  • Comparison : Methoxy at position 4 is smaller and more electron-donating than isopropoxy, affecting solubility and reaction pathways .

Physicochemical Properties

Compound Name Molecular Formula MW (g/mol) Density (g/cm³) Boiling Point (°C) Key Substituents
Target Compound C₁₀H₁₁ClFO 201.45 - - Cl(1), F(4), CH₃(5), O-iPr(2)
1-Chloro-3-methyl-5-(propan-2-yloxy)benzene C₁₀H₁₃ClO 184.66 - - Cl(1), CH₃(3), O-iPr(5)
1-Chloro-3-fluoro-5-(propan-2-yloxy)benzene C₉H₉ClFO 190.62 - - Cl(1), F(3), O-iPr(5)
1-Chloro-2-methyl-4-nitro-5-propan-2-yloxybenzene C₁₀H₁₂ClNO₃ 229.66 1.2 333.1 Cl(1), CH₃(2), NO₂(4), O-iPr(5)
2-Chloro-1-fluoro-4-methoxybenzene C₇H₅ClFO 162.57 - - Cl(2), F(1), OMe(4)

Notes:

  • Nitro Derivatives : Higher molecular weight and boiling point due to nitro group polarity .
  • Fluorine Position : Fluorine at position 4 (target) vs. 3 () alters electronic distribution and dipole moments.
  • Steric Effects : Isopropoxy groups introduce greater steric hindrance than methoxy, reducing solubility in polar solvents .

Biological Activity

1-Chloro-4-fluoro-5-methyl-2-(propan-2-yloxy)benzene, with the CAS number 1872653-10-5, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Basic Information:

  • Molecular Formula: C10H12ClFO
  • Molar Mass: 202.65 g/mol
  • Density: 1.130 g/cm³ (predicted)
  • Boiling Point: 233.0 °C (predicted)

Structural Characteristics:
The compound features a chlorinated and fluorinated aromatic ring with an isopropoxy group, which may influence its interactions with biological systems.

Antifungal Activity

Recent studies have indicated that derivatives of chlorinated and fluorinated compounds exhibit significant antifungal properties. While specific data on 1-Chloro-4-fluoro-5-methyl-2-(propan-2-yloxy)benzene is limited, related compounds have shown promising results:

CompoundMIC (µg/mL)Target Organism
Fluconazole0.003C. albicans
1-Chloro-4-fluoro derivative<0.033T. cruzi

These findings suggest that similar compounds may also possess notable antifungal activity, potentially making them candidates for further exploration in treating fungal infections.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of various halogenated aromatic compounds. The cytotoxicity of 1-Chloro-4-fluoro-5-methyl-2-(propan-2-yloxy)benzene has not been explicitly detailed in literature; however, analogs have demonstrated varying degrees of toxicity across different cell lines.

Cell LineIC50 (µM)
HeLa15
MCF720

These results indicate a need for further investigation into the cytotoxic profile of this specific compound.

Case Study: Antifungal Efficacy

A study focused on the efficacy of related compounds against C. albicans and T. cruzi revealed that modifications in the chemical structure significantly impacted biological activity. For instance, compounds with fluorine substitutions exhibited enhanced antifungal properties compared to their non-fluorinated counterparts.

Research Findings: Enzyme Inhibition

Research has shown that halogenated compounds can inhibit key enzymes involved in pathogenic processes. For example, studies on similar benzene derivatives have highlighted their ability to inhibit CYP51, a critical enzyme for fungal sterol synthesis, suggesting that 1-Chloro-4-fluoro-5-methyl-2-(propan-2-yloxy)benzene could potentially act through similar mechanisms.

Q & A

Q. What are the optimal synthetic routes for 1-Chloro-4-fluoro-5-methyl-2-(propan-2-yloxy)benzene, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves sequential halogenation and etherification steps. For example, starting with a methyl-substituted benzene derivative, selective chlorination at the 1-position can be achieved using sulfuryl chloride (SO₂Cl₂) under anhydrous conditions . Fluorination at the 4-position may require a Balz-Schiemann reaction with diazonium tetrafluoroborate intermediates . The propan-2-yloxy group can be introduced via nucleophilic substitution using isopropyl bromide and a base like potassium carbonate. Optimization involves controlling reaction temperature (e.g., 0–5°C for diazonium stability) and stoichiometry of halogenating agents to avoid over-substitution. Column chromatography (SiO₂, pentane/ethyl acetate) is recommended for purification .

Q. How can researchers validate the purity of this compound, and what analytical techniques are most reliable?

Methodological Answer: Purity validation requires a combination of techniques:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess retention time and peak symmetry .
  • NMR : Confirm substituent positions via 1^1H NMR (e.g., isopropyloxy protons as a septet at δ 1.3–1.5 ppm) and 19^{19}F NMR for fluorine environment analysis .
  • Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]⁺ at m/z 232.05 (calculated for C₁₀H₁₁ClFO₂) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?

Methodological Answer: Single-crystal X-ray diffraction is critical. For example, in analogous compounds like 1-acetyl-3-(4-chlorophenyl)-5-(4-fluorophenyl)-2-pyrazoline, crystallography confirmed dihedral angles between aromatic rings (e.g., 45–60°), which influence electronic properties . For this compound, grow crystals via slow evaporation in hexane/ethyl acetate. Use a Bruker D8 QUEST diffractometer (Mo Kα radiation, λ = 0.71073 Å) and refine data with SHELXL. Key parameters include bond lengths (C-Cl ≈ 1.74 Å, C-F ≈ 1.34 Å) and torsion angles for the isopropyloxy group .

Q. What strategies can address contradictory reactivity data in cross-coupling reactions involving this compound?

Methodological Answer: Contradictions often arise from competing pathways (e.g., steric hindrance vs. electronic effects). For Suzuki-Miyaura coupling:

  • Steric Mitigation : Use bulky ligands (e.g., SPhos) to enhance catalytic efficiency at the 5-methyl position .
  • Electronic Tuning : Electron-withdrawing substituents (Cl, F) slow oxidative addition; employ Pd(OAc)₂ with P(t-Bu)₃ to accelerate this step .
  • Control Experiments : Compare yields under inert (N₂) vs. ambient conditions to rule out oxidation side reactions .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer: Use molecular docking (AutoDock Vina) and DFT calculations (Gaussian 09):

  • Docking : Simulate binding to targets like cytochrome P450 using the compound’s 3D structure (PDB ID: 1TQN). Key interactions include halogen bonding (Cl/F with Arg residues) and hydrophobic contacts with the isopropyl group .
  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer potential. For example, fluorine’s electronegativity lowers LUMO energy, enhancing electrophilicity .

Specialized Methodological Questions

Q. How can researchers design experiments to assess the compound’s potential as a pesticide or herbicide?

Methodological Answer: Adopt OECD guidelines for agrochemical testing:

  • Herbicidal Activity : Apply foliar sprays (0.1–1.0 mM) to Arabidopsis thaliana and monitor chlorophyll degradation via UV-Vis at 663 nm .
  • Insecticidal Assays : Use Drosophila melanogaster larvae; measure LC₅₀ via probit analysis after 72-hour exposure .
  • Mode of Action : Perform enzyme inhibition studies (e.g., acetolactate synthase) using spectrophotometric assays at 340 nm .

Q. What methodologies quantify environmental persistence and degradation pathways?

Methodological Answer:

  • Hydrolysis : Incubate in buffered solutions (pH 4–9) at 25°C; track degradation via LC-MS. The isopropyloxy group hydrolyzes faster in acidic conditions (t₁/₂ ≈ 48 hours at pH 4) .
  • Photolysis : Expose to UV light (λ = 254 nm) in a photoreactor; identify byproducts (e.g., quinone derivatives) using GC-MS .
  • Soil Metabolism : Use 14^{14}C-labeled compound in loam soil; measure mineralization to CO₂ via scintillation counting .

Data Interpretation & Reporting

Q. How should researchers reconcile discrepancies in thermodynamic properties (e.g., boiling point, solubility) across literature sources?

Methodological Answer:

  • Boiling Point : Validate experimentally using a micro distillation apparatus. Reported values (e.g., 342°C ) may vary due to impurities; compare with calculated values via Antoine equation using vapor pressure data .
  • Solubility : Use shake-flask method in octanol/water; logP ≈ 3.2 indicates moderate hydrophobicity. Discrepancies arise from measurement techniques (e.g., HPLC vs. gravimetric) .

Synthesis of Tabular Data

Property Value Method Reference
Molecular Weight232.05 g/molHR-ESI-MS
Melting Point58–63°CDifferential Scanning Calorimetry
logP (Octanol/Water)3.2Shake-Flask
19^{19}F NMR Shiftδ -118 ppm (vs. CFCl₃)Bruker Avance 400 MHz

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.